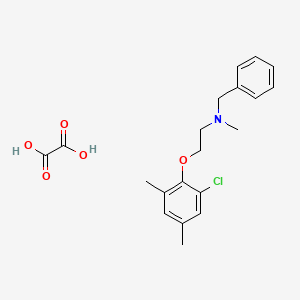![molecular formula C22H22FNO7 B4044101 8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4044101.png)
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core substituted with a fluorophenoxyethoxy chain and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The fluorophenoxyethoxy chain is then introduced through etherification reactions. The final step involves the addition of oxalic acid to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(2-Fluorophenoxy)ethoxy]quinoline
- 8-[2-(2-Fluorophenoxy)ethoxy]-2-methylquinoline
- 8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]quinoline
Uniqueness
Compared to similar compounds, 8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid stands out due to its unique combination of a fluorophenoxyethoxy chain and an oxalic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3.C2H2O4/c1-15-9-10-16-5-4-8-19(20(16)22-15)25-14-12-23-11-13-24-18-7-3-2-6-17(18)21;3-1(4)2(5)6/h2-10H,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGBNWKHHJBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=CC=CC=C3F)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4044026.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-N',N'-dimethylsuccinamide](/img/structure/B4044033.png)


![7-acetyl-3-(allylthio)-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4044058.png)
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044066.png)

![4-[4-(4-fluorophenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4044079.png)

![[3-(2-bromo-4-chlorophenoxy)propyl]dimethylamine oxalate](/img/structure/B4044090.png)

![4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044095.png)
![4-[4-(3,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044096.png)
![N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine](/img/structure/B4044109.png)
